![molecular formula C8H4BrF2N3O2 B2497744 2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole CAS No. 1353778-45-6](/img/structure/B2497744.png)

2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

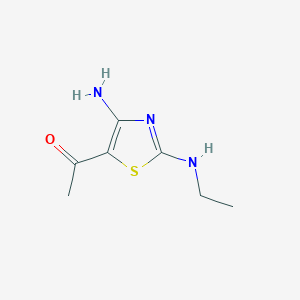

Benzimidazole derivatives are a class of compounds with significant interest due to their diverse biological activities and applications in chemistry. The compound of interest, "2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole," belongs to this class and is anticipated to exhibit unique chemical and physical properties due to the presence of nitro, bromo, and difluoromethyl groups.

Synthesis Analysis

Synthesis of benzimidazole derivatives often involves condensation reactions, halogenation, and nitration processes. For example, synthesis of similar compounds has been achieved through condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by subsequent modifications, including bromination and nitration, to introduce the desired functional groups (Ranjith et al., 2013).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including substituent effects on the benzimidazole core, has been characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies reveal how substituents influence the planarity, conformation, and overall molecular geometry of benzimidazole compounds (Ghalib et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions, depending on the nature of the substituents. The presence of a nitro group can lead to reductive transformations, while bromo and difluoromethyl groups may participate in nucleophilic substitution reactions (Palmer & Denny, 1989).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by their substituents. Studies have shown that these properties can be tailored by modifying the benzimidazole core with different substituents, affecting their applicability in various fields (Ülküseven & Tavman, 2001).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of benzimidazole derivatives in chemical reactions and biological systems. The introduction of electron-withdrawing or electron-donating groups can dramatically alter these properties, impacting their chemical stability and reactivity (Tretyakov et al., 2022).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activity : Benzimidazole derivatives, including those with nitro and bromo substituents, have been synthesized and tested for antimicrobial and antitubercular activities. Compounds like these have shown promising results against various bacterial strains and Mycobacterium tuberculosis (Shingalapur, Hosamani, & Keri, 2009).

Spectral Characterization and Complex Formation : Research has focused on the spectral characterization of benzimidazole derivatives and their ability to form complexes with metals like zinc(II). These studies provide insights into the chemical properties and potential applications of these compounds (Tavman, 2006).

Structural Analysis : Studies have analyzed the crystal structure of certain benzimidazole compounds, revealing details about their molecular arrangement and interactions. This information is crucial for understanding the physical properties and potential applications of these molecules (Ghalib et al., 2011).

Antihypertensive Activity : Benzimidazole derivatives have been evaluated for their potential antihypertensive activity. Some compounds in this class have shown significant effects in lowering blood pressure, highlighting their potential in pharmacological applications (Sharma, Kohli, & Sharma, 2010).

Antifungal Activities : Novel benzimidazole derivatives have been synthesized and tested for their antifungal properties. Some of these compounds have shown promising activities against various fungal strains, indicating their potential use as fungicides (Ahmadi & Nahri-Niknafs, 2011).

Corrosion Inhibition : Benzimidazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in acid cleaning processes in desalination plants. These compounds have shown potential in protecting metal alloys from corrosion (Onyeachu et al., 2020).

DNA Binding and Antibacterial Activity : Studies have investigated the DNA binding properties of benzimidazole derivatives and their antibacterial activities. These findings are significant for developing new therapeutic agents with potential applications in treating bacterial infections (Mahmood et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[bromo(difluoro)methyl]-6-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N3O2/c9-8(10,11)7-12-5-2-1-4(14(15)16)3-6(5)13-7/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCAAQUWYOTDAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)

![2-[1-(4-Morpholin-4-ylbenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2497683.png)